

# "Methyl 5-formyl-2-methoxybenzoate" IUPAC name and synonyms

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## Compound of Interest

Compound Name:	Methyl 5-formyl-2-methoxybenzoate
Cat. No.:	B103827

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An In-depth Technical Guide to **Methyl 5-formyl-2-methoxybenzoate** for Drug Discovery and Development

## Abstract

**Methyl 5-formyl-2-methoxybenzoate** is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold—comprising a methyl ester, a methoxy group, and a reactive formyl group. This unique substitution pattern renders it an exceptionally versatile building block in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, validated synthesis protocols, and its critical applications in modern drug development. With a focus on causality and experimental rationale, this document serves as a technical resource for researchers and process chemists engaged in the synthesis of complex pharmaceutical agents.

## Chemical Identity and Nomenclature

Precise identification of chemical entities is fundamental to scientific rigor and regulatory compliance. **Methyl 5-formyl-2-methoxybenzoate** is systematically identified through its IUPAC name and a variety of synonyms used across chemical literature and commercial suppliers.

## IUPAC Name

The formal IUPAC name for this compound is **methyl 5-formyl-2-methoxybenzoate**[\[1\]](#). This nomenclature unambiguously defines the substitution pattern on the benzene ring: a methyl benzoate core with a methoxy group at the C2 position and a formyl (aldehyde) group at the C5 position.

## Synonyms and Identifiers

In practice, a range of synonyms are used interchangeably. Recognizing these is crucial for efficient literature searching and material procurement.

Identifier Type	Identifier
CAS Number	78515-16-9 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Common Synonyms	5-Formyl-2-methoxybenzoic Acid Methyl Ester
	4-Methoxy-3-methoxycarbonylbenzaldehyde <a href="#">[4]</a>
	Methyl 2-methoxy-5-formylbenzoate <a href="#">[1]</a> <a href="#">[4]</a>
	Benzoic acid, 5-formyl-2-methoxy-, methyl ester <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
	Eluxadoline Intermediate 3 <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
InChIKey	CNRMXICSYWVJRD-UHFFFAOYSA-N <a href="#">[1]</a>
Canonical SMILES	COC1=C(C=C(C=C1)C=O)C(=O)OC <a href="#">[1]</a>

## Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of **Methyl 5-formyl-2-methoxybenzoate** is essential for its handling, purification, and characterization. This compound typically presents as a white to off-white crystalline powder[\[2\]](#)[\[6\]](#)[\[7\]](#).

Property	Value	Source
Molecular Weight	194.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Melting Point	84-88 °C	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	332.3 ± 27.0 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[5]</a>
Density	1.2 ± 0.1 g/cm³	<a href="#">[2]</a> <a href="#">[5]</a>
LogP	1.89	<a href="#">[2]</a> <a href="#">[5]</a>
Purity (Typical)	>97.0% (GC)	<a href="#">[6]</a> <a href="#">[8]</a>

## Spectroscopic Data

Structural confirmation is unequivocally established through spectroscopic methods.

- $^1\text{H}$  NMR (DMSO-d6, 300MHz):  $\delta$  9.92 (s, 1H, -CHO), 8.20-8.21 (d, 1H, Ar-H), 8.08-8.11 (dd, 1H, Ar-H), 7.37-7.39 (d, 1H, Ar-H), 3.94 (s, 3H, -OCH<sub>3</sub>), 3.83 (s, 3H, -COOCH<sub>3</sub>)[9].
- $^1\text{H}$  NMR (CDCl<sub>3</sub>, 500 MHz):  $\delta$  9.91 (s, 1H), 8.31 (d,  $J$  = 2.1 Hz, 1H), 8.02 (dd,  $J$  = 8.5, 2.5 Hz, 1H), 7.11 (d,  $J$  = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H)[7].
- Mass Spectrometry: MS: 195.05 (MH)<sup>+</sup>[7].

The proton NMR data clearly resolve the aromatic protons, the distinct singlet of the aldehyde proton, and the two separate singlets for the methoxy and methyl ester groups, confirming the assigned structure.

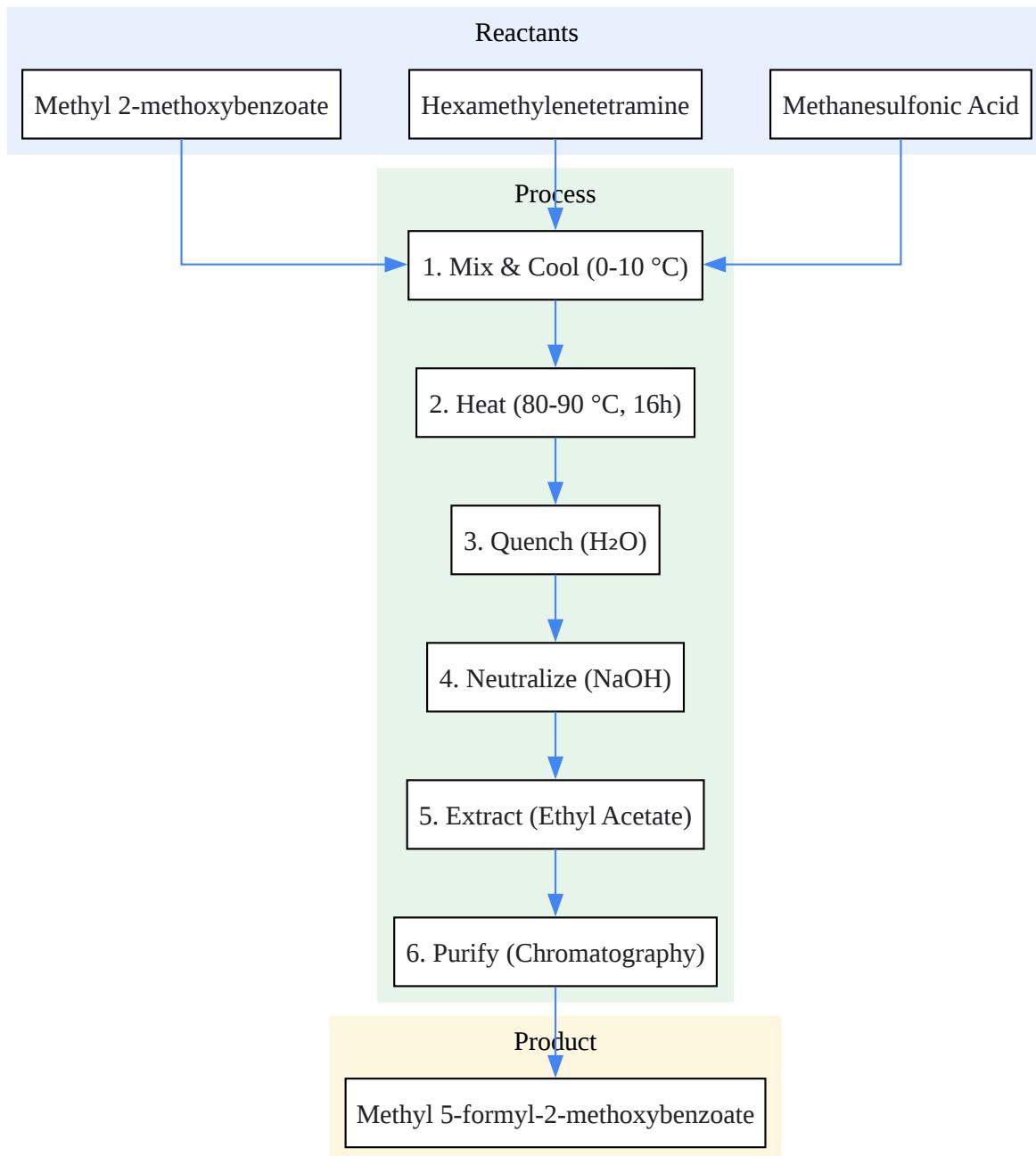
## Synthesis Methodologies

The synthesis of **Methyl 5-formyl-2-methoxybenzoate** is a critical step in the manufacturing of several active pharmaceutical ingredients (APIs). The choice of synthetic route is dictated by factors such as raw material cost, scalability, yield, and purity profile. Two prevalent methods are detailed below.

### Method 1: Formylation of Methyl 2-methoxybenzoate

This is a widely employed industrial method involving an electrophilic formylation reaction. The causality behind this choice is the high regioselectivity and robust yields achievable.

- **Reaction Setup:** Charge a suitable reactor with methyl 2-methoxybenzoate (1 equivalent) and trifluoroacetic acid or methanesulfonic acid as the solvent and catalyst[9][10]. Cool the mixture to 0-10 °C with vigorous stirring.
- **Formylating Agent Addition:** Slowly add hexamethylenetetramine (urotropine) (approx. 1.5-2.5 equivalents) portion-wise, maintaining the internal temperature below 10 °C[9][10]. The use of urotropine is a classic approach for the Duff reaction, providing a stable and effective source of the formylating electrophile.
- **Reaction Progression:** Heat the reaction mixture to 80-90 °C and maintain for 10-20 hours[9][10]. The elevated temperature is necessary to drive the formylation and subsequent hydrolysis of the intermediate iminium species.
- **Work-up and Quenching:** After completion (monitored by HPLC or TLC), cool the mixture to room temperature and carefully quench by adding water[9][10].
- **Neutralization and Extraction:** Adjust the pH of the aqueous solution to 6-7 using a base such as sodium bicarbonate or sodium hydroxide[9][10]. This step neutralizes the strong acid and precipitates the product. The product is then extracted into an organic solvent like ethyl acetate[10].
- **Purification:** The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography (e.g., hexane/ethyl acetate eluent) or recrystallization from a solvent like diisopropyl ether to yield the final product as colorless crystals[10].

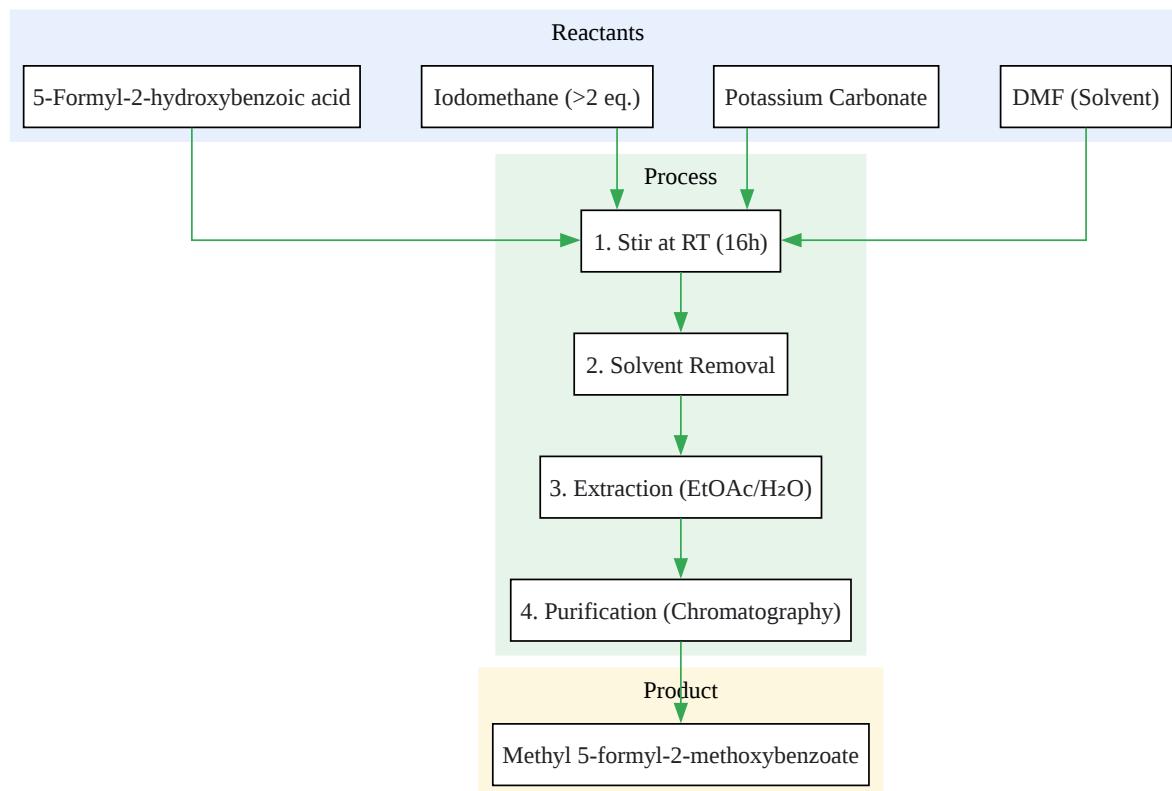
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Caption: Synthesis via Duff formylation of methyl 2-methoxybenzoate.

## Method 2: Methylation of 5-formyl-2-hydroxybenzoic acid

This alternative route is advantageous when 5-formyl-2-hydroxybenzoic acid (5-formylsalicylic acid) is a more readily available or cost-effective starting material. The strategy involves protecting the carboxylic acid as a methyl ester and methylating the phenolic hydroxyl group.

- **Reaction Setup:** Combine 5-formyl-2-hydroxybenzoic acid (1 equivalent), potassium carbonate (approx. 2 equivalents), and a suitable polar aprotic solvent like dimethylformamide (DMF) in a reaction vessel[7][11]. Potassium carbonate acts as the base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.
- **Methylation:** Add iodomethane (methyl iodide, >2 equivalents) to the stirred suspension[7][11]. The reaction proceeds at room temperature for approximately 16 hours. Iodomethane is a potent methylating agent; its use in slight excess ensures complete conversion of both acidic protons.
- **Work-up:** Upon reaction completion, remove the solvent by distillation under reduced pressure[7].
- **Extraction and Washing:** Dissolve the crude residue in ethyl acetate and wash sequentially with water and saturated brine to remove inorganic salts and residual DMF[7].
- **Purification:** Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The resulting crude material is purified by column chromatography to afford the target product with high yield (typically ~79%)[7].



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Caption: Synthesis via methylation of 5-formyl-2-hydroxybenzoic acid.

## Applications in Drug Development

The utility of **Methyl 5-formyl-2-methoxybenzoate** stems from its three distinct functional groups, which can be manipulated selectively. It is a cornerstone intermediate in the synthesis of complex molecules for treating metabolic and gastrointestinal disorders[6][12].

## Key Intermediate for Eluxadoline

Its most prominent application is as a crucial building block in the synthesis of Eluxadoline, a medication for treating irritable bowel syndrome with diarrhea (IBS-D)[6][11]. The formyl group provides a reactive handle for constructing the complex side chains of the Eluxadoline molecule. The quality and purity of this intermediate directly influence the efficiency of the overall synthesis and the purity of the final API[6][8].

## Synthesis of PPAR Activators

**Methyl 5-formyl-2-methoxybenzoate** is utilized in the synthesis of compounds designed to act as peroxisome proliferator-activated receptor (PPAR) activators[2][6][7]. PPARs are nuclear receptors that play a central role in regulating metabolism. Modulators of these receptors are investigated for the treatment of metabolic diseases like type 2 diabetes and dyslipidemia.

## Precursor for PTP1B Inhibitors

The compound also serves as a precursor for 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, which have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[2][6][7]. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a high-value target for the development of therapeutics for obesity and diabetes.

## Conclusion

**Methyl 5-formyl-2-methoxybenzoate** is more than a simple chemical; it is an enabling tool for medicinal chemists and process developers. Its well-defined synthesis routes and versatile reactivity make it an indispensable intermediate in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics. The self-validating nature of the described protocols, grounded in established chemical principles and supported by spectroscopic data, ensures reproducibility and scalability from the research laboratory to industrial production.

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